molecular formula C6H9NO3S B1373206 Methyl 3-oxothiomorpholine-2-carboxylate CAS No. 1795304-62-9

Methyl 3-oxothiomorpholine-2-carboxylate

Cat. No. B1373206
CAS RN: 1795304-62-9
M. Wt: 175.21 g/mol
InChI Key: BFQLAHSIADMJAG-UHFFFAOYSA-N
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Description

“Methyl 3-oxothiomorpholine-2-carboxylate” is a chemical compound with the molecular formula C6H9NO3S . It has a molecular weight of 175.21 .


Molecular Structure Analysis

The InChI code for “Methyl 3-oxothiomorpholine-2-carboxylate” is 1S/C6H9NO3S/c1-10-6(9)4-5(8)7-2-3-11-4/h4H,2-3H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-oxothiomorpholine-2-carboxylate” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 3-oxothiomorpholine-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure allows for the introduction of sulfur-containing heterocycles, which are prevalent in many drugs due to their biological activity .

Development of Anti-inflammatory Agents

The compound has been utilized in the development of novel molecules targeting anti-inflammatory responses. Its structural similarity to other anti-inflammatory agents makes it a candidate for synthesizing new therapeutic molecules .

Creation of Antitumor Agents

Research indicates potential applications in creating antitumor agents. The thiomorpholine moiety can be incorporated into compounds that interact with biological targets associated with cancer cell proliferation .

Anti-HIV Research

Methyl 3-oxothiomorpholine-2-carboxylate may serve as a precursor in the synthesis of anti-HIV medications. The modification of its structure could lead to compounds capable of inhibiting HIV-1 integrase, a key enzyme in the virus’s life cycle .

Antiviral Drug Synthesis

The compound’s versatility extends to the synthesis of antiviral drugs beyond HIV, including inhibitors for human cytomegalovirus and hepatitis C virus, which are significant public health concerns .

Cardiovascular Drug Development

Its application in cardiovascular drug development is notable, particularly in the synthesis of anti-hypertensive and antithrombotic activity drugs. These applications leverage the compound’s ability to be transformed into molecules that affect blood pressure regulation and clot formation .

Enzyme Inhibition for Disease Treatment

Methyl 3-oxothiomorpholine-2-carboxylate is also a starting point for developing enzyme inhibitors, such as phosphatidylinositol 3-kinase (PI3K) inhibitors, which have implications in treating various diseases, including cancer .

Research on Neurological Disorders

Lastly, the compound’s chemical structure suggests potential use in synthesizing agents for neurological disorder research, particularly those disorders where sulfur-containing compounds have shown therapeutic promise .

properties

IUPAC Name

methyl 3-oxothiomorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-10-6(9)4-5(8)7-2-3-11-4/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQLAHSIADMJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxothiomorpholine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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